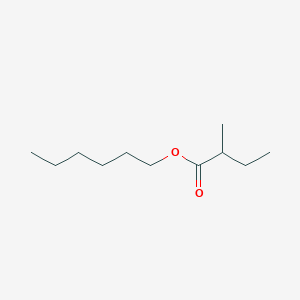

Hexyl 2-methylbutanoate

Beschreibung

Significance in Biochemical and Ecological Systems

Hexyl 2-methylbutanoate is a significant volatile organic compound (VOC) that contributes to the characteristic aroma profile of many edible fruits. nih.gov It is naturally present in numerous fruits, including apples, melons, and certain types of peppers. nih.govthegoodscentscompany.comfrontiersin.org In apples, for instance, it is one of the key esters responsible for their fruity and floral notes, with its concentration varying among cultivars. researchgate.netnih.gov Studies on 'Red Delicious' apples have shown that the production of this compound spikes during the onset of ripening. researchgate.net Similarly, it is an important aroma compound in Capsicum chinense peppers, contributing to their strong fruity and floral scent. frontiersin.org

The biosynthesis of this branched-chain ester in fruits is linked to the metabolism of branched-chain amino acids, specifically isoleucine. acs.org Research using inhibitors has demonstrated that the formation of this compound relies on newly synthesized precursors within the fruit tissue, highlighting an active and regulated metabolic pathway. acs.org

Beyond its role in fruit aroma, this compound is a vital semiochemical—a chemical involved in the interaction between organisms. pherobase.comuliege.be It functions as a kairomone, an allelochemical that benefits the receiver, in various insect species. uliege.be For example, it is one of the compounds found in apple volatiles that attracts fruit flies like Rhagoletis pomonella. uliege.be It has also been identified as one of several host-plant volatiles that, when induced by female aphids, enhances the attraction of male rosy apple aphids (Dysaphis plantaginea) to the female's sex pheromone. bocsci.com This ecological role underscores its importance in plant-insect interactions and the chemical communication that governs these relationships.

Scope and Objectives of Current Research Landscape

The current research on this compound is multifaceted, spanning from fundamental biochemistry to applied industrial and agricultural science. A primary objective is to elucidate the complete biosynthetic pathways of branched-chain esters in fruits. nih.govacs.org By understanding the genetic and enzymatic mechanisms, researchers aim to develop strategies for enhancing the flavor and aroma profiles of fruit crops through breeding programs and biotechnological approaches. nih.govnih.gov

In the commercial sector, research is heavily focused on its application as a flavor and fragrance ingredient. chemicalbull.comperflavory.com It is used as a food additive to impart or enhance fruity notes, particularly apple-like flavors, in products such as baked goods, beverages, and candy. chemicalbull.comnih.gov In the fragrance industry, its sweet, fruity, and long-lasting scent is utilized in perfumes, body sprays, and personal care products like lotions. chemicalbull.comthegoodscentscompany.comperflavory.com

Another significant area of research is its potential use in integrated pest management (IPM). uliege.begoogle.com Investigating its role as an insect attractant opens possibilities for developing novel, semiochemical-based lures for monitoring and controlling agricultural pests, offering a more targeted and potentially more environmentally friendly alternative to broad-spectrum insecticides. uliege.begoogle.com

The development of precise analytical methods is crucial for all areas of this compound research. Techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for identifying and quantifying this compound in complex mixtures like fruit headspace volatiles or commercial fragrance formulations. nih.goveuropa.eu Ongoing research aims to refine these methods for greater sensitivity and accuracy. europa.eu

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Hexyl 2-methylbutyrate, Butanoic acid, 2-methyl-, hexyl ester | nih.gov |

| Molecular Formula | C₁₁H₂₂O₂ | nih.gov |

| Molecular Weight | 186.29 g/mol | nih.gov |

| CAS Number | 10032-15-2 | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Odor | Strong, fresh-green, fruity, apple-like, waxy, tropical | nih.gov |

| Boiling Point | 217-219 °C (lit.) | |

| Density | 0.857 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.419 (lit.) | |

| InChI Key | YUECNVSODFDKOQ-UHFFFAOYSA-N | nih.gov |

Eigenschaften

IUPAC Name |

hexyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUECNVSODFDKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047599 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fresh-green, fruity odour | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 30.00 mm Hg | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.859 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-15-2 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI17LL5Q4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of Hexyl 2-methylbutanoate

Occurrence in Plant Species

Hexyl 2-methylbutanoate has been identified as a volatile organic compound in a range of plant species, playing a significant role in their aromatic profiles. Its presence is particularly well-documented in the fruits of several commercially important and wild plant species.

The occurrence of this compound is not uniformly distributed across the plant kingdom but is notably present in specific genera and families, particularly the Rosaceae and Apiaceae families.

This compound is a significant volatile compound found in the peels of numerous apple cultivars. nih.govsemanticscholar.org It is one of the eight volatile compounds common to all 40 apple cultivars studied in one analysis. nih.gov Research has shown that it is among the most abundant volatile compounds in apples, contributing to their characteristic fruity aroma. nih.govsemanticscholar.org

Studies on different apple varieties have consistently identified this compound as a key component of their aroma profile. For instance, in 'Golden Delicious' and 'Red Delicious' apples, this compound was the most abundant ester at harvest, constituting 29% and 36% of the total ester abundance, respectively. mdpi.com Similarly, it has been recognized as one of the most potent odor compounds in 'Honeycrisp' apples, responsible for the strong fruity note. researchgate.net The concentration of this compound can, however, be influenced by factors such as storage conditions. mdpi.com

A study comparing 35 apple varieties over two harvest years noted that while the levels of some volatiles decreased, this compound remained a prominent volatile in all varieties. mdpi.com Another comprehensive study of 40 apple cultivars identified this compound as one of the most abundant compounds, with an average content greater than 700 µg/kg FW in the peels. nih.govsemanticscholar.org This compound, along with others, has been proposed for use in the classification of apple cultivars. nih.govsemanticscholar.org

Table 1: Occurrence of this compound in Malus domestica Cultivars

| Cultivar | Relative Abundance/Concentration | Reference |

|---|---|---|

| Golden Delicious | 29% of total ester abundance at harvest | mdpi.com |

| Red Delicious | 36% of total ester abundance at harvest | mdpi.com |

| Honeycrisp | Identified as a potent odor compound, responsible for the strong fruity note. | researchgate.net |

| General (40 cultivars) | Present in all cultivars studied; one of the most abundant compounds with an average content > 700 µg/kg FW in peels. | nih.govsemanticscholar.org |

| General (35 varieties) | Identified as a prominent volatile across all varieties in a two-year study. | mdpi.com |

This compound is a characteristic component of the essential oils derived from the seeds and fruits of various Heracleum species.

Heracleum persicum (Persian Hogweed): Multiple studies on the essential oil of H. persicum have identified this compound as a significant constituent. Its concentration can vary, with reports showing it at 5.2%, 5.7%, and ranging from 4.81% to 8.64% in different samples. idosi.orgtsijournals.commdpi.comnih.govresearchgate.netnih.govresearchgate.net In some analyses, it is listed among the major components alongside compounds like hexyl butyrate and octyl acetate. idosi.orgmdpi.comnih.govnih.govresearchgate.net

Heracleum mantegazzianum (Giant Hogweed): The essential oil of H. mantegazzianum also contains this compound. One study reported its concentration to be 10.84% in the essential oil from the fruits. researchgate.netnih.govalfa-chemistry.com Another analysis of giant hogweed from Slovakia identified Hexyl 2-methylbutyrate at 10.7%. nih.govsemanticscholar.org

Heracleum sosnowskyi (Sosnowsky's Hogweed): Research on the essential oil from the seeds of H. sosnowskyi has shown the presence of this compound at a concentration of 14.4%. researchgate.netresearchgate.netmdpi.com Another study on the same species reported a concentration of 7.4%. researchgate.net

Table 2: Concentration of this compound in Heracleum Species

| Species | Concentration (%) | Reference |

|---|---|---|

| Heracleum persicum | 5.2 | idosi.orgnih.gov |

| Heracleum persicum | 5.7 | tsijournals.comresearchgate.net |

| Heracleum persicum | 4.81 - 8.64 | mdpi.comnih.govresearchgate.net |

| Heracleum mantegazzianum | 10.84 | researchgate.netnih.gov |

| Heracleum mantegazzianum | 10.7 | nih.govsemanticscholar.org |

| Heracleum sosnowskyi | 14.4 | researchgate.netresearchgate.netmdpi.com |

| Heracleum sosnowskyi | 7.4 | researchgate.net |

Beyond apples and Heracleum species, this compound has been reported in other plants. It has been identified in Cleistopholis patens and Aloysia citrodora. nih.gov Additionally, it has been found in the essential oil of Cladanthus scariosus, an endemic species to Morocco. d-nb.info

The concentration of this compound can vary significantly, not only between different species but also within the same species. This variability is attributed to several factors, including genetic differences and environmental conditions.

Studies on Heracleum persicum have revealed significant chemical variability among different populations. A study of ten Iranian populations of H. persicum showed that the content of this compound ranged from 4.81% to 8.64%. mdpi.comnih.govresearchgate.net The highest concentration was found in the Amin Abbad population. mdpi.com This variation allows for the classification of different chemotypes within the species. For instance, one chemotype was characterized by high levels of hexyl butyrate and low levels of octyl acetate. mdpi.comnih.govresearchgate.net Such chemotype differentiation is influenced by environmental factors like altitude and rainfall. mdpi.comnih.gov

Similarly, different studies on Heracleum sosnowskyi have reported varying concentrations of this compound, with one study finding 14.4% and another 7.4%, indicating potential chemotypic differences within this species as well. researchgate.netresearchgate.netmdpi.com

Variability in Natural Product Composition and Concentration

Quantitative Differences Across Biological Matrices

The concentration of this compound shows considerable variation when measured across different biological sources. Research findings highlight these quantitative distinctions, particularly in plant essential oils and fruits.

In the essential oil of Heracleum species, the concentration of this compound differs by species. For instance, the essential oil from the seeds of Heracleum persicum has been reported to contain 5.7% and 8.24% of this compound in separate studies. researchgate.nettsijournals.comscielo.br In contrast, the seeds of Heracleum sosnowskyi yield a significantly higher concentration, at 14.4%. researchgate.net

The fruit kingdom, especially apples, presents another matrix with wide quantitative variances. Among 40 apple cultivars analyzed, this compound was found to be one of the most abundant esters. researchgate.net Concentrations can be remarkably high in specific varieties, such as 'Honey Crisps' (10,087.55 µg/kg FW), 'Jazz' (8980.62 µg/kg FW), and 'Orin' (7589.21 µg/kg FW). researchgate.net It is also a prominent volatile in 'Pink Lady' apples and is considered one of the most potent odor compounds in the 'Honeycrisp' variety. nih.govresearchgate.netmdpi.com

Other botanical sources contain lower, yet still detectable, amounts. The essential oil of Lavandula angustifolia (lavender) has been found to contain approximately 0.5% to 1.10% this compound. d-nb.infonih.gov In some cases, it is present in only trace amounts. researchgate.net Furthermore, it has been identified as a constituent in chamomile and certain pepper species, such as Capsicum chinense. nih.govfrontiersin.orgmdpi.com In 'Horvin' plums, it was detected at concentrations slightly above its odor threshold. scielo.brcabidigitallibrary.org

Table 1: Quantitative Presence of this compound in Various Biological Matrices

Detection in Biological Matrices

This compound is frequently identified in the volatile organic compound (VOC) profiles of various plants, where it contributes to their characteristic scent. Its detection is common in both essential oil extractions and analyses of fruit aromas.

Essential Oils and Volatile Profiles

The compound is a notable component of the essential oils derived from several plant families. The Apiaceae family, particularly the Heracleum genus, shows a significant presence of this ester. Studies using gas chromatography and mass spectrometry (GC/MS) have consistently identified this compound in the essential oil of Heracleum persicum seeds, with reported concentrations of 5.7% and 8.24%. researchgate.nettsijournals.comscielo.br Similarly, analysis of Heracleum sosnowskyi seed oil revealed that this compound was a predominant component at 14.4%. researchgate.net

In the Lamiaceae family, lavender species are known sources of this compound. It has been detected in the essential oil of Lavandula angustifolia, with concentrations varying from trace amounts to 1.10%. d-nb.infonih.govresearchgate.net It is also a constituent of the essential oil of Roman chamomile (Chamaemelum nobile) from the Asteraceae family. researchgate.net

Table 2: Detection of this compound in Select Essential Oils

Fruit Volatiles and Aroma Blends

This compound is a crucial component of the aroma profile of many fruits, particularly apples (Malus domestica). It is considered a key ester that contributes to the characteristic fruity and green notes. thegoodscentscompany.com Research has shown that it is one of eight volatile compounds present in the peels of all 40 apple cultivars studied in one comprehensive analysis. researchgate.netsemanticscholar.orgfrontiersin.org

Its concentration can be a distinguishing factor between cultivars. For example, it is the most abundant ester in many varieties, including 'Honey Crisps', 'Jazz', and 'Orin'. researchgate.net It is also a prominent volatile in 'Pink Lady' apples and has been identified as a potent odor-active compound responsible for the strong fruity note of 'Honeycrisp' apples. nih.govresearchgate.net The compound's presence is not limited to apples; it has also been identified in the volatile profile of 'Horvin' plums, though at lower levels. scielo.brcabidigitallibrary.org The biosynthesis of this and other esters is considered fundamental to the development of the ripe aroma in apples. researchgate.netresearchgate.net

Table 3: Concentration of this compound in Peels of Select Apple (Malus domestica) Cultivars

Compound Index

Table 4: List of Chemical Compounds Mentioned

Biosynthesis and Metabolic Pathways of Hexyl 2-methylbutanoate

Regulation of Biosynthetic Pathways

The production of hexyl 2-methylbutanoate, a branched-chain ester, is a complex process influenced by a variety of internal and external factors. Its biosynthesis is intricately regulated by genetic predispositions and ecological conditions, as well as significantly impacted by post-harvest handling and storage technologies.

The genetic makeup of a plant, particularly fruit cultivars, plays a determining role in its capacity to produce volatile compounds like this compound. mdpi.com Different apple cultivars, for instance, exhibit distinct aroma profiles due to genetic variations influencing the biochemical pathways responsible for ester synthesis. mdpi.comfrontiersin.org Research has identified specific genes that are crucial for this process. For example, the alcohol acyltransferase (AAT) gene is responsible for the final step in ester formation. mdpi.com A study on the progeny of 'Fuji' × 'Cripps Pink' apples identified a specific gene, MdAAT6, and demonstrated that its transient over-expression in apple fruit led to a significant increase in the production of this compound (43.47 μg/kg FW). frontiersin.org This highlights a direct genetic link to the regulation of this compound's biosynthesis.

The synthesis of branched-chain esters such as this compound originates from the isoleucine biosynthesis pathway and the degradation of branched-chain amino acids like isoleucine, leucine, and valine. nih.govashs.org The availability of precursors, namely 2-methylbutanoic acid and hexan-1-ol, is a critical limiting factor. ashs.org The production of 2-methylbutanoate esters in 'Redchief Delicious' apples, for instance, has been observed to form abundantly with 1-hexanol at the beginning of the ripening process. researchgate.net The concentration of the precursor amino acids, such as isoleucine, can decrease as the fruit matures due to their utilization in protein synthesis and metabolism, thereby affecting ester production. nih.gov

Post-harvest conditions and storage technologies have a profound and well-documented impact on the biosynthesis and emission of volatile esters, including this compound. ashs.orgnih.gov These conditions can alter the activity of key enzymes and the availability of precursors. scielo.org.mx

Controlled atmosphere (CA) storage, particularly with ultra-low oxygen levels (e.g., <1-2 kPa), is a common practice to extend the shelf life of fruits like apples. nih.govmdpi.com However, these conditions often suppress the production of volatile compounds. nih.govscielo.org.mx Low oxygen can reduce ethylene biosynthesis, which in turn downregulates the activity of enzymes like lipoxygenase (LOX) and alcohol acyltransferase (AAT), both crucial for ester formation. scielo.org.mxmdpi.com While CA storage generally inhibits straight-chain esters, its effect on branched-chain esters like this compound can be more complex. scielo.org.mxredalyc.org Some studies note that the hydroperoxide lyase (HPL) pathway, which is linked to the regeneration of branched-chain esters including this compound in 'Fuji' apples after ultra-low oxygen storage, is a key factor. nih.gov

Conversely, certain post-harvest treatments can enhance the production of specific esters. Supplementation of the storage atmosphere with hexanal has been shown to promote the formation of branched esters, including a significantly higher concentration of this compound, in 'Fuji Kiku' apples. mdpi.comscilit.compreprints.org This effect was particularly pronounced at higher temperatures and with longer storage times. mdpi.compreprints.org The addition of hexanal to the storage atmosphere of 'Gala' apples also altered the aroma biosynthesis pathways. mdpi.com

The table below summarizes findings from various studies on the effects of post-harvest and storage conditions on the biosynthesis of this compound and related compounds in apples.

| Condition/Treatment | Fruit Cultivar | Effect on this compound & Related Pathways | Reference |

|---|---|---|---|

| Controlled Atmosphere (CA) Storage (Low O₂) | Golden Delicious | Generally suppresses ester biosynthesis by inhibiting key enzymes like AAT and LOX. scielo.org.mxredalyc.org | scielo.org.mxredalyc.org |

| Recovery after Low Oxygen Storage | Fuji | The capacity for regeneration of this compound is linked to HPL activity in flesh tissue. nih.gov | nih.gov |

| Hexanal Supplementation in Storage | Fuji Kiku | Consistently led to significantly higher concentrations of this compound compared to control. mdpi.compreprints.org Promoted the formation of branched esters. scilit.com | mdpi.comscilit.compreprints.org |

| Hexanal Supplementation in Storage | Gala | Altered aroma biosynthesis pathways. mdpi.com | mdpi.com |

| Ripening at Room Temperature (20°C) | Redchief Delicious | A spike in this compound was observed at the initial shoulder of the ester production maxima during ripening. researchgate.net | researchgate.net |

| Ripening at Room Temperature (20°C) | Jonagold | This compound was identified as one of the most abundant 2-methylbutanoic acid-derived branched-chain esters. researchgate.net | researchgate.net |

Advanced Analytical Methodologies in Hexyl 2-methylbutanoate Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of volatile compounds like hexyl 2-methylbutanoate, enabling their separation from complex mixtures and subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) in various matrices, including food and beverages. researchgate.netresearchgate.net In the context of this compound research, GC-MS allows for the separation of this ester from other volatile compounds present in a sample, followed by its identification based on its mass spectrum. researchgate.netnih.gov The mass spectrum of a compound is a unique fingerprint determined by its fragmentation pattern upon ionization, which can be compared to spectral libraries for confirmation. nih.gov

GC-MS has been instrumental in identifying this compound in a variety of fruits, including different apple cultivars. mdpi.comcore.ac.uk For instance, studies have used GC-MS to analyze the volatile profiles of apples, identifying this compound as a key contributor to their aroma. mdpi.comuliege.be The technique is sensitive enough to detect and identify even trace amounts of the compound, providing valuable data for flavor chemistry research. dss.go.th

Table 1: Selected Research Findings Using GC-MS for this compound Analysis

| Fruit/Product | Key Finding | Reference(s) |

| Apple ('Fuji') | Identified as a major volatile compound. | researchgate.net |

| Apple ('Pink Lady') | A prominent volatile produced by the fruit. | mdpi.com |

| Apple ('Honeycrisp') | Detected as a potent odor compound. | mdpi.com |

| Apple (Rosaceae family) | Found to be one of the volatile compounds with the largest GC area. | core.ac.uk |

| Acerola Vinegar | Identified as a volatile component. | redalyc.org |

| Cider | Detected in the initial apple juice but absent from the final cider. | mdpi.com |

Enantioselective Gas Chromatography-Mass Spectrometry for Chirality Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different sensory properties. Enantioselective gas chromatography-mass spectrometry (Es-GC-MS) is a specialized technique used to separate and identify these enantiomers. This is achieved by using a chiral stationary phase in the gas chromatography column, which interacts differently with each enantiomer, leading to their separation. wiley.com

Research has utilized enantioselective GC-MS to investigate the chirality of related branched-chain esters in apples. For example, studies on the biosynthesis of 2-methylbutyl acetate, a structurally similar ester, confirmed that its chirality is derived from L-isoleucine, with other enzymes in the pathway not being enantiospecific. nih.govacs.org While specific studies focusing solely on the enantiomeric distribution of this compound are less common, the principles of Es-GC-MS are directly applicable and crucial for a complete understanding of its contribution to fruit aroma. The evaluation of flavoring substances often considers the compound irrespective of its chirality when the commercial product does not have a dominant isomer. europa.eu

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. core.ac.uk In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. redalyc.org

The combination of HS-SPME with GC-MS offers a simple, rapid, and sensitive method for the analysis of aroma compounds in fruits and other food products. researchgate.netmdpi.com It has been successfully applied to characterize the volatile composition of various apple species, where this compound was identified as a significant component. core.ac.uk The efficiency of the extraction is influenced by several factors, including the fiber coating, extraction time and temperature, and sample matrix, which must be optimized to achieve reliable and reproducible results. core.ac.uk

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. researchgate.netnih.gov By introducing atoms with a heavier, stable isotope (like deuterium, ¹³C, or ¹⁵N) into precursor molecules, researchers can follow their incorporation into downstream products. acs.orgnih.gov

Deuterium Labeling Applications in Biosynthetic Research

Deuterium (²H) labeling studies have been pivotal in understanding the biosynthesis of branched-chain esters in fruits like apples. nih.govscispace.com In these experiments, fruit tissues are incubated with deuterated precursors, and the resulting volatile compounds are analyzed by GC-MS to measure the incorporation of deuterium. nih.gov

One study investigated the biosynthesis of volatile esters in 'Red Delicious' apples by feeding fruit tissue with deuterated precursors. nih.gov The results showed that the conversion of 2-methylbutanoic acid to this compound was limited by the availability of the 2-methylbutyl substrate. nih.gov Another study used d3-hexanol to trace the production of deuterated this compound. acs.org These types of experiments provide direct evidence for biosynthetic pathways and can reveal rate-limiting steps and the effects of storage conditions on enzyme activity. nih.gov

Table 2: Examples of Deuterium Labeling in Branched-Chain Ester Biosynthesis Research

| Labeled Precursor | Product Analyzed | Key Finding | Reference(s) |

| d₁₀-L-isoleucine | Deuterium-labeled 2-methylbutanol, 2-methylbutyl esters | Confirmed the biosynthetic pathway from isoleucine. | acs.org |

| d₃-hexanol | d₃-hexyl 2-methylbutanoate | Low concentrations of the labeled product were formed, indicating the pathway is active but may be limited. | acs.org |

| Deuterated flavor precursors | Branched-chain ester volatiles | The conversion of 2-methylbutanoic acid to this compound was limited by substrate availability. | nih.gov |

Quantitative Analysis Methods

In many GC-MS based studies, quantification is achieved using an external standard method. uliege.benih.gov This involves creating a calibration curve from known concentrations of a pure this compound standard. uliege.bemdpi.com The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. uliege.be In some cases, if an authentic standard is not available, the quantification can be based on the response factor of a structurally similar compound, such as butyl butanoate. mdpi.com

For instance, in a study analyzing apple volatiles, 39 compounds, including this compound, were quantified using external standards. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS can enhance the sensitivity and accuracy of quantification. nih.gov Quantitative data is crucial for comparing the volatile profiles of different fruit varieties or the effects of different storage conditions. mdpi.com For example, the concentration of this compound was found to be 382.45 µg/kg in 'Pink Lady' apples. mdpi.com

Method Development for Accurate Quantification

The precise measurement of this compound requires the development and optimization of sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for this purpose, often coupled with a sample preparation method like headspace-solid phase microextraction (HS-SPME). mdpi.com Method development involves optimizing several parameters to ensure accurate quantification. For instance, in the analysis of strawberry volatiles, factors such as the type of SPME fiber, extraction time, and temperature are carefully evaluated to maximize the extraction efficiency of esters, including related compounds like methyl butanoate and hexyl acetate. nih.gov

For example, a common method for extracting volatile compounds from fruit involves placing a sample in a headspace vial, adding an internal standard like 2-octanol, and incubating at a specific temperature (e.g., 50°C) for a set period before analysis. frontiersin.org The choice of the internal standard is crucial for correcting variations during sample preparation and injection.

In addition to GC-MS, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the high-throughput and simultaneous quantification of key odorants and tastants in products like apple juice. acs.org This approach involves creating calibration curves from stock solutions of multiple compounds, including this compound, to ensure precise measurement. acs.org The development process for these methods aims to achieve low detection limits and high reproducibility, which can sometimes be challenging if treatments or storage conditions significantly reduce the compound's concentration to levels near the instrument's detection threshold. researchgate.net

Table 1: Example of Optimized SPME-GC-MS Parameters for Volatile Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Extraction Method | Headspace-Solid Phase Microextraction (HS-SPME) | Minimizes contamination from non-volatile matrix components. | nih.gov |

| Sample Weight | 500 ± 1 mg | Standardized amount for consistent results. | frontiersin.org |

| Internal Standard | 2-Octanol | Corrects for variability in sample preparation and analysis. | frontiersin.org |

| Incubation Temperature | 50°C | Optimizes the release of volatile compounds from the sample matrix. | frontiersin.org |

| Incubation Time | 30 min | Allows for equilibrium to be reached between the sample and the headspace. | frontiersin.org |

| GC Column | Rxi-5Sil MS (non-polar) or RXi Wax (polar) | Chosen based on the polarity of target analytes for optimal separation. | nih.gov |

| Carrier Gas | Helium | Inert gas used to carry the sample through the chromatography column. | nih.gov |

| Detection | Mass Spectrometry (MS) | Provides identification and quantification of individual compounds. | mdpi.com |

Utilization of Analytical Reference Materials

The accurate identification and quantification of this compound are critically dependent on the use of analytical reference materials. hmdb.ca These are highly purified compounds used as standards to confirm the identity of a substance by comparing its retention time and mass spectrum with that of the known standard. They are also essential for creating calibration curves to accurately determine the concentration of the compound in a sample. acs.org

Analytical standards for this compound are commercially available and come with specified purity levels, often ≥98.5%, as determined by gas chromatography (GC). These reference materials are supplied with documentation detailing their chemical properties, such as molecular weight (186.29 g/mol ) and density (0.857 g/mL at 25 °C). scientificlabs.co.uk Using a certified analytical standard ensures that the results of the analysis are traceable and comparable across different laboratories and studies.

Multivariate Statistical Analysis in Volatile Profiling

Due to the complexity of volatile profiles in natural products, which can contain hundreds of compounds, researchers employ multivariate statistical analysis to interpret the data. These methods help to identify patterns, differentiate between samples, and understand the relationships between different chemical constituents and external factors.

Principal Component Analysis (PCA) for Chemotype Differentiation and Grouping

Principal Component Analysis (PCA) is a powerful statistical tool used to reduce the dimensionality of complex datasets and visualize the relationships between samples. In the context of volatile analysis, PCA is frequently used to differentiate and group samples into distinct chemotypes based on their unique volatile compound profiles. nih.govnih.gov

For example, a study on various Iranian populations of Heracleum persicum used PCA to analyze the composition of their essential oils. The analysis successfully divided the 10 populations into three major groups, identifying a specific chemotype characterized by high levels of hexyl butyrate (a related ester) and low levels of octyl acetate. nih.gov Similarly, PCA has been applied to differentiate lavender cultivars based on their essential oil composition, where the first two principal components accounted for a significant portion of the data's variance and separated the cultivars into three distinct groups. mdpi.com This statistical approach allows researchers to identify key compounds, such as this compound, that are responsible for the differences between sample groups. unimi.it

Table 2: Chemotype Differentiation in Heracleum persicum Populations using PCA This table is interactive. You can sort and filter the data.

| Population Group | Key Differentiating Compounds | Characterization | Source |

|---|---|---|---|

| Chemotype I | High Octyl Acetate | Distinct from other populations. | nih.gov |

| Chemotype II | High Hexyl Butyrate (avg. 39.8%), Low Octyl Acetate (avg. 13.5%) | Includes populations from Khanghah, Kaleibar, Shebeilo, Showt, Mahdasht, and Amin Abbad. | nih.gov |

| Chemotype III | Intermediate/Different Profile | Represents the remaining populations. | nih.gov |

Partial Least Squares Discriminant Analysis (PLS-DA) in Treatment Response Evaluation

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised statistical method used to identify which variables (e.g., volatile compounds) are most influential in distinguishing between predefined groups, such as samples subjected to different treatments. This technique is particularly valuable for evaluating how processing or storage conditions affect the volatile profile of a product. nih.gov

In studies on apples, PLS-DA has been effectively used to show a clear separation between control samples and those treated with hexanal, a compound used to extend shelf life. researchgate.netmdpi.com The analysis helps to pinpoint the specific volatile compounds that are most affected by the treatment. researchgate.net Similarly, in a study of acidified chili peppers, PLS-DA was used to assess the impact of different pasteurization technologies and storage temperatures on the volatile composition. nih.gov By identifying compounds with high variable importance in projection (VIP) or variable identification (VID) values, researchers can determine the key discriminant volatiles that characterize the response to each treatment. nih.gov

Table 3: Discriminant Volatiles in Acidified Chili Pepper Identified by PLS-DA This table is interactive. You can sort and filter the data.

| Compound | Treatment/Condition | Effect | Statistical Method | Source |

|---|---|---|---|---|

| Organic Acids | Thermal Pasteurization (TP) | Significantly increased. | PLS-DA | nih.gov |

| Esters & Aldehydes | Thermal Pasteurization (TP) | Decreased content. | PLS-DA | nih.gov |

| Bitter Free Amino Acids | Sodium Metabisulfite (SMS) Treatment | Increased concentrations. | PLS-DA | nih.gov |

| β-Ocimene | High-Pressure Processing (HPP) | Significantly increased. | PLS-DA | nih.gov |

Correlation Analysis of Volatile Compounds with Environmental Factors

Correlation analysis is used to investigate the relationships between the concentration of volatile compounds and various environmental or external factors. This can provide valuable insights into how agricultural conditions influence the final chemical profile of a plant or fruit. nih.gov

A notable example is the study of Heracleum persicum, where researchers analyzed the correlation between the essential oil components and environmental factors of the plant's habitat. nih.gov The analysis revealed a significant positive correlation between the altitude of the habitat and the content of hexyl butyrate. Conversely, a negative correlation was found between the mean annual precipitation and the concentration of this ester. nih.gov These findings suggest that environmental conditions play a crucial role in the biosynthesis of certain volatile esters. Such analyses can also be performed to understand the interplay between different volatile compounds within a sample, for instance, showing a negative correlation between hexyl acetate and this compound under specific storage conditions. preprints.orgmdpi.com

Table 4: Correlation of Hexyl Butyrate Content with Environmental Factors in Heracleum persicum This table is interactive. You can sort and filter the data.

| Environmental Factor | Correlation with Hexyl Butyrate Content | Implication | Source |

|---|---|---|---|

| Habitat Elevation | Positive | Plants from higher altitudes produce more hexyl butyrate. | nih.gov |

| Mean Annual Precipitation | Negative | Plants from regions with lower rainfall produce more hexyl butyrate. | nih.gov |

| Soil EC & Mean Annual Temp. | No significant correlation with Octyl Acetate | These factors had less influence on this specific compound. | nih.gov |

Biological and Ecological Functions of Hexyl 2-methylbutanoate

Contribution to Aroma and Flavor Profiles

Role in Fruit Ripening and Quality Development

The production of Hexyl 2-methylbutanoate is intricately linked to the ripening process in climacteric fruits like apples. As the fruit matures, a cascade of biochemical changes occurs, leading to the synthesis of various esters. researchgate.net Studies have shown that the concentration of this compound, along with other esters, increases significantly during ripening, contributing to the development of the full aroma profile. researchgate.netresearchgate.net

Research on 'Redchief Delicious' apples tracked the production of 2-methylbutanoate esters throughout ripening and senescence. It was observed that at the beginning of the ripening process, there was a notable spike in the production of this compound. researchgate.net This initial surge highlights its importance in the early stages of aroma development. Furthermore, in pepper fruits, the accumulation of esters like this compound is variety-specific and changes with the developmental stage, contributing to strong fruity and floral aromas. frontiersin.org

The presence and concentration of this compound are considered important criteria for fruit quality. core.ac.uk Its formation is dependent on the availability of its precursors: hexanol and 2-methylbutanoic acid. The biosynthesis is catalyzed by alcohol acyltransferase (AAT) enzymes, whose activity is crucial for the final aroma composition. frontiersin.org

Specific Contributions to Apple Aroma Attributes

Different apple varieties exhibit distinct aroma profiles, and this compound plays a varying role in each. For instance, it is a key compound in the flavor of 'Honeycrisp' apples. mdpi.com In a study of ancient Chinese apple cultivars, this compound was identified as a potent aroma component in 'Xiangbinzi' fruit, contributing to its 'fruity' note. researchgate.net Research on 'Pink Lady' apples also identified this compound as one of the prominent volatile compounds produced by the fruit. researchgate.net

The following table summarizes the presence and aroma contribution of this compound in various apple cultivars as reported in scientific literature.

| Apple Cultivar | Reported Aroma Contribution |

| 'Cripps Pink' | "Green-grassy" aroma. researchgate.net |

| 'Honeycrisp' | Significant contributor to flavor. mdpi.com |

| 'Xiangbinzi' | Potent aroma component with a 'fruity' note. researchgate.net |

| 'Pink Lady' | Prominent volatile compound. researchgate.net |

| Rosaceae family apples | Contributes to apple aroma characteristics and intensity. core.ac.uk |

Odor Activity Value (OAV) Studies

Studies have consistently shown that this compound has a low odor threshold, meaning even small amounts can have a significant impact on the perceived aroma. nih.gov In a study analyzing 35 apple varieties over two years, this compound was identified as one of the key odor-active compounds, contributing to the characteristic green, fruity, and floral notes of apples. mdpi.com

In research on plum aroma, this compound was found to be present at a concentration slightly above its odor threshold, indicating its role as a characteristic odor-active compound in fresh plums. scielo.brcabidigitallibrary.org Similarly, supplementation of 'Fuji Kiku' apples with hexanal, a precursor to hexanol, promoted the formation of branched esters like this compound, highlighting its importance in enhancing the fruit's aromatic profile. mdpi.com

Antimicrobial Activities and Mechanisms

Beyond its role in fruit aroma, this compound has been investigated for its potential antimicrobial properties. As a naturally derived compound, it presents an interesting avenue for the development of alternative food preservatives and antimicrobial agents.

Research on Antibacterial Effects

Several studies have identified this compound as a component of essential oils with demonstrated antibacterial activity. For instance, it was found in the essential oil of five lavender varieties, which showed bacteriostatic activity against various bacteria. mdpi.com Another study on the essential oil of Heracleum persicum identified this compound as one of its constituents, with the essential oil showing anti-inflammatory, analgesic, and antibacterial effects. wisdomlib.org

The essential oil from the flowering aerial parts of Heracleum moellendorffii Hance, which contains this compound, exhibited potent antibacterial activity against Escherichia coli and Aerogenic bacterium. researchgate.net Similarly, the essential oil of Heracleum mantegazzianum, containing a significant percentage of n-hexyl-2-methylbutanoate, was tested for its antimicrobial activity against plant and foodborne pathogens. nih.govresearchgate.net While the study attributed the primary antibacterial responsibility to n-octanol, the presence of this compound in this active essential oil is noteworthy. nih.govresearchgate.net

Research on Antifungal Activities

Research has also explored the antifungal potential of this compound. It was identified as a constituent in hexane extracts of two varieties of Capsicum chinense (pepper), which showed promising antifungal activity against Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.brscielo.br

Antioxidant Properties and Reactive Oxygen Species Modulation

The role of this compound in antioxidant activities appears to be closely linked to its presence in complex essential oil mixtures, particularly from plants of the Heracleum genus.

Research into the antioxidant capacity of this compound, both as an isolated compound and as a component of essential oils, has yielded varied results. A study on the essential oil from the fruits of Heracleum mantegazzianum, in which this compound was a major constituent (10.84%), found that the antioxidant activity of the oil and the purified compound was not significant. researchgate.netnih.govresearchgate.net

Table 1: Antioxidant Activity Findings for Essential Oils Containing this compound

| Plant Source | This compound Content | Reported Antioxidant Activity | Reference |

| Heracleum mantegazzianum | 10.84% | Not significant for the oil or pure compound. | researchgate.netnih.gov |

| Heracleum persicum | 4.81–8.64% | High antioxidant effects reported for the essential oil. | mdpi.com |

| Heracleum persicum | 2.76% | Oil increased GSH and CAT and decreased NO levels in vivo. | brieflands.com |

| Heracleum persicum | 5.2% | Oil demonstrated hepatoprotective effects linked to antioxidant action. | soeagra.comresearchgate.net |

Essential oils containing this compound have demonstrated protective effects against cellular damage caused by oxidative stress, particularly in the liver. soeagra.comnih.gov The essential oil from Heracleum persicum has been shown to mitigate hepatotoxicity induced by chemicals like carbon tetrachloride (CCl4) in animal models. soeagra.comnih.gov

The mechanism behind this hepatoprotective effect involves the modulation of the body's antioxidant systems. soeagra.com In studies with CCl4-treated rats, administration of H. persicum essential oil helped to:

Reduce hepatic lipid peroxides, which are indicators of oxidative damage to fats in the liver. soeagra.com

Restore the levels of non-enzymatic antioxidants like glutathione (GSH). soeagra.com

Increase the activity of antioxidant enzymes such as glutathione S-transferase (GST). soeagra.com

Normalize plasma levels of liver damage markers, including alanine transaminase (ALT) and aspartate transaminase (AST). soeagra.comnih.gov

These findings suggest that the antioxidant compounds within Heracleum oils, including this compound, can bolster the liver's natural defense mechanisms against oxidative damage induced by chemical exposure. soeagra.com

In Vitro and In Vivo Antioxidant Assays

Plant-Insect Interactions and Chemical Ecology

This compound plays a role in chemical ecology, acting as a volatile organic compound (VOC) that can influence insect behavior.

Plants often alter the blend of volatile chemicals they release in response to damage from herbivores. While some studies have shown that related compounds, such as (Z)-3-hexenyl 2-methylbutyrate, are significantly upregulated in cotton seedlings after being fed upon by caterpillars, direct evidence for the induction of this compound by herbivory is less documented. researchgate.netnih.gov However, this compound has been identified as a component of the volatile profile of apples, and such compounds are known to be crucial in plant-insect communication. acs.org

This compound is recognized as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a component in attractants for certain insect species. For instance, it is listed as a compound in attractant mixtures for the codling moth (Cydia pomonella), a significant pest of apples. google.com The antennae of female codling moths are responsive to various esters found in mature apple fruits, highlighting the role of these compounds in host location. acs.org

Furthermore, the compound's influence extends to larval feeding behavior. This compound has been identified in the volatome (the blend of volatile compounds) of certain yeasts, and these yeast volatiles can differentially affect feeding behaviors in the larvae of insect herbivores. asm.orgbiorxiv.org

Role in Herbivore-Induced Volatile Responses

Other Reported Biological Activities (from essential oils containing this compound)

Beyond antioxidant and semiochemical functions, essential oils rich in this compound have been associated with a variety of other biological effects. The essential oil of Heracleum persicum, with this compound as a major constituent (5.2%), has demonstrated significant analgesic (pain-relieving) and anti-inflammatory properties in animal studies. researchgate.net Similarly, the essential oil of Boswellia serrata (frankincense), which also contains this ester, is noted for its anti-inflammatory, anti-bacterial, and anti-fungal properties.

The essential oil from Heracleum mantegazzianum showed moderate cytotoxic activity against several human and animal cell lines, including cancer cells. researchgate.netnih.gov Additionally, oils from Lavandula species containing hexyl 2-methylbutyrate have exhibited good antibacterial activity and modest antiproliferative effects against human cancer cell lines. acs.org

Table 2: Other Biological Activities of Essential Oils Containing this compound

| Biological Activity | Plant Source of Essential Oil | Reference |

| Analgesic & Anti-inflammatory | Heracleum persicum | researchgate.net |

| Anti-inflammatory & Antimicrobial | Boswellia serrata | |

| Cytotoxic | Heracleum mantegazzianum | researchgate.netnih.gov |

| Antibacterial & Antiproliferative | Lavandula angustifolia & L. x intermedia | acs.org |

Research on Anticonvulsant Activity

Direct research on the anticonvulsant properties of isolated this compound is not currently available in published scientific literature. However, the essential oil of Heracleum persicum, in which this compound is a constituent, has been investigated for its potential anticonvulsant effects. mdpi.comresearchgate.netcambridge.orgscielo.br

Studies on Heracleum persicum seeds and aerial parts have shown that their extracts and essential oils possess anticonvulsant activity. cambridge.orgscielo.br For instance, research has indicated that these extracts can be effective in animal models of seizures. cambridge.org The anticonvulsant properties of the plant are often attributed to its complex mixture of compounds, including furanocoumarins, terpenoids, and alkaloids, in addition to its ester components. researchgate.netcambridge.org While this compound is a component of this oil, its specific contribution to the observed anticonvulsant effects has not been individually determined. researchgate.netscielo.brunirioja.es

Table 1: Composition of Heracleum persicum Essential Oil in Selected Studies

| Plant Part | This compound (%) | Other Major Components | Reference |

| Aerial Parts | 8.24 | Hexyl butanoate (28.32%), Heptyl isobutanoate (24.05%) | scielo.br |

| Seeds | 5.89 | Hexyl butyrate (50.58%), Octyl acetate (9.80%) | unirioja.es |

| Fruits | 5.2 | Hexyl butyrate (56.5%), Octyl acetate (16.5%) | researchgate.net |

Research on Analgesic Effects

Similar to its anticonvulsant activity, the analgesic properties of this compound as an isolated compound have not been a direct subject of published research. The available information is derived from studies on the essential oil of Heracleum persicum, which is traditionally used in Iranian folk medicine as a pain killer. mdpi.comscielo.br

Research has demonstrated that the essential oil and hydroalcoholic extract of Heracleum persicum exhibit significant analgesic effects in animal models. researchgate.net These effects are attributed to the synergistic action of the various components within the essential oil. scielo.br While this compound is consistently identified as a component, its individual role in pain relief remains unelucidated. scielo.brresearchgate.net

Research on Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been inferred from studies on the essential oils in which it is present. Direct studies on the pure compound are lacking. The essential oil of Heracleum persicum has demonstrated anti-inflammatory effects in scientific investigations. mdpi.comresearchgate.net

For example, the essential oil of Heracleum persicum has been shown to reduce inflammation in carrageenan-induced paw edema in rats. researchgate.net This activity is believed to result from the combined effects of its various constituents. researchgate.net The specific contribution of this compound to this anti-inflammatory action has not been isolated and studied. mdpi.comresearchgate.net

Research on Immunomodulatory Activities

There is no direct scientific evidence on the immunomodulatory activities of isolated this compound. The immunomodulatory effects have been reported for the extracts of Heracleum persicum, which contains a mixture of compounds including this compound. cambridge.orgwisdomlib.org

Aqueous extracts of Heracleum persicum have been shown to stimulate both humoral and cellular arms of the immune system in mice. wisdomlib.org These effects are thought to be due to the presence of various compounds such as flavonoids and coumarins within the extract. cambridge.org The specific role, if any, of this compound in modulating the immune response is yet to be determined. cambridge.org

Research on Cytotoxic Activity

There is limited research available on the cytotoxic activity of this compound as a singular compound. One study on the essential oil of Heracleum mantegazzianum fruits, which contained n-hexyl-2-methylbutanoate (10.84%), showed moderate cytotoxic activity against both normal and cancer cell lines. researchgate.net However, the study indicated that the normal cell lines were more sensitive to the essential oil than the cancer cell lines. researchgate.net Another study on the essential oil of Heracleum persicum fruit, which also contains this compound, reported cytotoxic effects against an ovarian cancer cell line (OVCAR-3) with an IC50 value of approximately 12.08 μg/ml. nih.gov It is important to note that this cytotoxic activity is attributed to the entire essential oil and not to this compound alone. nih.gov

Further research is required to determine the specific cytotoxic potential of isolated this compound against various cancer cell lines.

Chemical Synthesis and Chemoenzymatic Approaches to Hexyl 2-methylbutanoate

Laboratory Synthesis Methodologies

Conventional chemical synthesis remains a primary method for producing hexyl 2-methylbutanoate. These approaches typically involve direct esterification or multi-step routes, which can be optimized for efficiency.

The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification. This process involves the reaction of 2-methylbutanoic acid with 1-hexanol in the presence of a strong acid catalyst. chemicalbook.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of one reactant or to remove water as it is formed.

Commonly used strong acids for this catalysis include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to achieve a reasonable reaction rate.

Table 1: General Protocol for Acid-Catalyzed Esterification of this compound

| Parameter | Condition |

|---|---|

| Reactants | 2-Methylbutanoic Acid, 1-Hexanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Type | Fischer-Speier Esterification |

| Temperature | Reflux |

| Process Note | Water is typically removed to shift equilibrium and maximize yield. |

In an effort to develop more sustainable and cost-effective methods, researchers have explored synthetic routes starting from renewable materials. One such approach utilizes amino acids as the initial building block. A multi-step synthesis has been developed to produce related compounds, and the intermediates and principles are relevant to this compound. For instance, the amino acid isoleucine can be converted into 2-methylbutyric acid, a direct precursor for this compound. researchgate.net

Decarboxylation of Isoleucine : The process begins with the decarboxylation of the renewable amino acid isoleucine. This step yields an imine intermediate. researchgate.net

Hydrolysis : The imine is then subjected to acidic hydrolysis to produce an ammonium salt. researchgate.net

Formation of the Precursor Acid : This salt can then be used to generate 2-methylbutanoic acid.

Esterification : The resulting 2-methylbutanoic acid is subsequently esterified with 1-hexanol to produce the final product, this compound. researchgate.net

The efficiency of syntheses, particularly those from renewable sources, is highly dependent on the optimization of reaction conditions. In the conversion process starting from isoleucine, the reaction yield is significantly influenced by the temperature, which is dictated by the boiling point of the solvent used for reflux. researchgate.net Studies have shown a direct correlation between higher reflux temperatures and increased reaction efficiency in the initial steps of the synthesis. researchgate.net This optimization is crucial for making the route economically viable and maximizing the conversion of the renewable starting material into the desired product.

The choice of solvent plays a critical role in both the efficiency and purity of the final product in these multi-step syntheses. Solvents are not merely a medium for the reaction but can influence reaction rates and equilibrium positions. In the synthesis pathway originating from isoleucine, an analysis of the reaction yield based on the boiling point of the solvent demonstrated that solvents allowing for higher reflux temperatures led to an increase in reaction efficiency. researchgate.net this compound itself is highly soluble in organic solvents like hexane and ethyl acetate but insoluble in polar solvents like water, a property that is important for its extraction and purification post-synthesis. solubilityofthings.com

Table 2: Effect of Solvent Boiling Point on Reaction Efficiency researchgate.net

| Solvent | Boiling Point (°C) | Relative Reaction Efficiency |

|---|---|---|

| 1-Butanol | 117.7 | Increases with temperature |

| Toluene | 110.6 | Lower than 1-Butanol |

Multi-step Synthetic Routes from Renewable Sources

Optimization of Reaction Conditions and Yields

Potential for Biotechnological Production

Biotechnological methods, particularly those employing enzymes, offer a promising alternative to traditional chemical synthesis. These "green" approaches often provide high selectivity and operate under milder conditions.

Enzymatic synthesis of this compound is typically achieved via esterification catalyzed by lipases. Lipases are a class of enzymes that can effectively catalyze the formation of ester bonds in non-aqueous environments. This chemoenzymatic approach leverages the high specificity of enzymes to produce esters with high purity.

Research has shown that immobilized lipases are particularly effective for this synthesis. For instance, lipase IM 20, which is an immobilized lipase from Rhizomucor miehei, has demonstrated high enzymatic activity and enantioselectivity in the esterification of 2-methylalkanoic acids. researchgate.net Other lipases, such as those from Aspergillus niger (lipase AP) and Aspergillus javanicus (lipase FAP-15), have also been identified as effective catalysts. researchgate.net

The reaction is typically carried out in an organic solvent, with isooctane often being identified as the best reaction medium for these non-aqueous systems. researchgate.net The efficiency of the enzymatic reaction is sensitive to conditions such as temperature and the water activity of the system. For example, decreasing the reaction temperature from 40°C to 20°C was found to increase the enantioselectivity of the esterification process. researchgate.net

Table 3: Selected Lipases for the Synthesis of 2-methylbutanoate Esters researchgate.net

| Enzyme | Source Organism | Form |

|---|---|---|

| Lipase IM 20 | Rhizomucor miehei | Immobilized |

| Lipase AP | Aspergillus niger | Free |

| Lipase FAP-15 | Aspergillus javanicus | Free |

Microbial Fermentation Strategies

The production of this compound through microbial fermentation presents a compelling alternative to traditional chemical synthesis, aligning with the growing demand for natural flavor compounds. This biotechnological approach leverages the metabolic capabilities of microorganisms to synthesize the target ester from renewable feedstocks. Strategies primarily revolve around two main avenues: the de novo biosynthesis within a single engineered microorganism and chemoenzymatic methods that combine microbial fermentation for precursor production with a subsequent enzymatic esterification step.

The biosynthetic pathway for branched-chain esters like this compound in microorganisms is analogous to the pathways found in plants, such as apples, where this compound is a key aroma constituent. acs.orgwiley.com The synthesis originates from amino acid catabolism, specifically the degradation of L-isoleucine. acs.org This pathway involves several key enzymatic steps that can be engineered into a suitable microbial host.

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising chassis for producing fatty acid-derived chemicals due to its ability to accumulate high levels of lipids and its well-characterized metabolism. nih.govmdpi.comfrontiersin.org Engineering this yeast to produce this compound would involve introducing and optimizing the necessary biosynthetic genes.

The key precursors for the synthesis are 2-methylbutanoic acid and 1-hexanol. acs.org The branched-chain acid is derived from L-isoleucine, while the straight-chain alcohol comes from the fatty acid synthesis pathway via β-oxidation of longer-chain fatty acids or alcohols.

Biosynthetic Pathway for this compound:

| Step | Precursor | Intermediate(s) | Enzyme Class | Product |

| 1 | L-Isoleucine | α-keto-β-methylvalerate | Branched-chain aminotransferase | 2-methylbutanal |

| 2 | 2-methylbutanal | - | Aldehyde dehydrogenase | 2-methylbutanoic acid |

| 3 | Hexanoyl-CoA | - | Acyl-CoA reductase | 1-hexanol |

| 4 | 2-methylbutanoic acid + 1-hexanol | 2-methylbutanoyl-CoA (via Acyl-CoA synthetase) | Alcohol acyltransferase (AAT) / Lipase / Esterase | This compound |

Research into the microbial production of branched-chain esters has demonstrated the feasibility of these pathways. For instance, incorporating amino acid degradation pathways with fatty acid synthase systems in yeast has successfully produced branched-chain fatty acids and alkyl esters. pnas.org While specific data on the direct fermentation of this compound is limited, studies on related compounds provide valuable insights into the potential yields and conditions.

For example, the fermentation of grapes and other fruits, which naturally contain precursors like 2-methylbutanoic acid, shows that yeasts play a crucial role in ester formation during the process. wiley.comnih.gov In a study on Red Delicious apples, the conversion of exogenously supplied 2-methylbutanoic acid and hexanol to this compound by the fruit's native enzymes was observed, though the efficiency was noted to be dependent on enzyme availability. acs.org This highlights the critical role of the esterifying enzyme, such as an alcohol acyltransferase (AAT) or a lipase, in the final synthesis step. acs.orgscielo.br

Microorganisms like Bacillus subtilis and even shiitake mushrooms have been shown to effectively convert isoleucine into 2-methylbutanoic acid and its corresponding methyl ester. researchgate.net This suggests that a broad range of microbes possess the initial pathway components necessary for producing the acid precursor.

A practical chemoenzymatic strategy involves producing the precursors separately, often through fermentation, and then combining them for an enzymatic esterification reaction. The acid precursor, 2-methylbutanoic acid, can be produced from grain fermentation byproducts. google.com The esterification can then be catalyzed by microbial lipases, which are widely used in the flavor industry for their high efficiency and specificity. mdpi.com

Research Findings on Microbial Ester Production:

| Microorganism / Enzyme | Ester Produced | Substrates | Yield / Conversion | Reference |

| Yarrowia lipolytica CBS 599 | 2-octyl butyrate (hydrolysis) | 2-octyl butyrate | 95% molar conversion | mdpi.com |

| Yarrowia lipolytica IMUFRJ 50682 | Fatty acid ethyl esters (Biodiesel) | Palmitic, stearic, oleic, linoleic acids + ethanol | 79-90% conversion | mdpi.com |

| Engineered Yarrowia lipolytica | Fatty acid ethyl esters (FAEEs) | Glucose | >1.1 g/L | pnas.org |

| Bacillus subtilis | Methyl 2-methylbutyrate | Isoleucine, Leucine, Valine | - | researchgate.net |

| Shiitake Mushroom | Methyl 2-methylbutyrate | (R)-2-Methylbutanoic acid | - | researchgate.net |

These findings underscore the potential of microbial systems for synthesizing esters. Engineering a robust microbial strain, such as Y. lipolytica, to co-express a potent alcohol acyltransferase or lipase alongside optimized pathways for 2-methylbutanoic acid and hexanol production is the key strategy for achieving efficient de novo synthesis of this compound.

Factors Influencing Hexyl 2-methylbutanoate Accumulation in Biological Systems

Environmental Factors

External conditions play a pivotal role in the biosynthesis of volatile compounds. The plant's immediate environment, including climate and soil, can significantly alter the production of esters like Hexyl 2-methylbutanoate by affecting precursor availability and the activity of crucial enzymes.

Research into 'Fuji' apples has established a correlation between the mean annual temperature and the concentration of various esters. preprints.org Similarly, studies on other plants, such as Heracleum persicum, have found that higher altitudes and lower annual precipitation correlate with increased concentrations of related esters, suggesting that mild stress can sometimes enhance the production of these compounds. mdpi.com The influence of temperature is also seen post-harvest, where storage at higher temperatures can lead to a more significant increase in this compound concentrations compared to control groups. yara.usmdpi.com

Table 1: Influence of Climatic Conditions on this compound and Related Esters

| Climatic Factor | Observed Effect | Affected Compound(s) | Source Organism | Citation(s) |

| High Temperature | Can inhibit enzyme activity, potentially reducing volatile production. | General Volatiles / Esters | Apple | nih.govmdpi.com |

| Water Deficit | Limits the potential for volatile formation. | General Volatiles / Esters | Apple | nih.govmdpi.com |

| Excessive Rain | May reduce the content of volatiles. | General Volatiles / Esters | Apple | nih.govmdpi.com |

| Altitude | Higher altitude correlated with higher ester content. | Hexyl butyrate | Heracleum persicum | mdpi.com |

| Precipitation | Negative correlation with some ester contents. | Hexyl butyrate | Heracleum persicum | mdpi.com |

| Post-harvest Temp. | Higher temperature (20°C vs 1°C) led to greater increases. | This compound | Apple | yara.usmdpi.com |

While less directly studied than climatic factors for this specific compound, soil composition and the availability of nutrients are fundamental to plant health and metabolism, thereby influencing the production of secondary metabolites like esters. researchgate.net General horticultural principles assert that fertile, well-drained soils with a balanced pH are necessary for optimal fruit development. nih.gov

Climatic Conditions (e.g., altitude, precipitation, temperature)

Genetic Factors and Cultivar Variation

The genetic makeup of a plant is arguably the most critical factor defining its potential to produce certain volatile compounds. The specific variety or cultivar determines the baseline aroma profile, which is then modulated by environmental and developmental factors.